Ethyl 4-iso-butoxy-2-methylbenzoylformate is an organic compound characterized by its unique structure, which includes an ethyl ester and a benzoyl moiety. Its chemical formula is , and it possesses a molecular weight of approximately 250.29 g/mol. The compound features an iso-butoxy group attached to a benzoylformate structure, which contributes to its distinct physicochemical properties, making it valuable in various chemical applications.
Several synthetic routes can be employed to produce ethyl 4-iso-butoxy-2-methylbenzoylformate:
Ethyl 4-iso-butoxy-2-methylbenzoylformate finds applications in various fields:
Several compounds share structural similarities with ethyl 4-iso-butoxy-2-methylbenzoylformate. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 4-acetoxybenzoylformate | Contains an acetoxy group instead of iso-butoxy | Acetoxy group may enhance solubility |
| Ethyl 3-iso-propoxybenzoylformate | Propoxy group instead of iso-butoxy | Different steric effects due to propyl chain |
| Ethyl 4-methoxybenzoylformate | Contains a methoxy group | Methoxy group may influence electronic properties |
| Ethyl 2-methylbenzoate | Lacks the benzoyl formate structure | Simpler structure without additional functional groups |
Ethyl 4-iso-butoxy-2-methylbenzoylformate is unique due to its specific combination of functional groups that impart distinct physicochemical properties compared to its analogs. The iso-butoxy group enhances its lipophilicity and potential interactions with biological systems, making it a compound of interest for further research and application development.
Ethyl 4-iso-butoxy-2-methylbenzoylformate belongs to the class of benzoylformate esters, which are derivatives of benzoylformic acid. The compound’s structure comprises a benzene ring substituted at the 2-position with a methyl group and at the 4-position with an iso-butoxy chain, esterified with ethyl benzoylformate (Figure 1). Its discovery dates to 2014, when it was first registered in PubChem (CID 82553647), with subsequent modifications to its database entry reflecting ongoing research interest.
The compound’s synthesis likely involves the esterification of 4-iso-butoxy-2-methylbenzoylformic acid with ethanol under acidic or enzymatic conditions, a common strategy for producing benzoylformate esters. While specific synthetic protocols for this compound are not explicitly detailed in available literature, analogous methodologies for related esters suggest the use of coupling agents or catalytic systems to achieve high yields. For instance, the synthesis of ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate employs iso-butyl bromide and potassium carbonate in dimethylformamide, a method potentially adaptable to Ethyl 4-iso-butoxy-2-methylbenzoylformate.
Table 1: Key Chemical Identifiers of Ethyl 4-Iso-Butoxy-2-Methylbenzoylformate
| Property | Value | Source |
|---|---|---|
| CAS Number | 1369416-07-8 | |
| Molecular Formula | $$ \text{C}{15}\text{H}{20}\text{O}_{4} $$ | |
| Molecular Weight | 264.32 g/mol | |
| SMILES | O=C(C(C1=CC=C(OCC(C)C)C=C1C)=O)OCC |
Ethyl 4-iso-butoxy-2-methylbenzoylformate plays a pivotal role as a synthetic intermediate, particularly in the preparation of pharmacologically active molecules. Its structural motifs—a substituted aromatic ring and ester functionality—make it amenable to further functionalization, such as nucleophilic acyl substitutions or reductions. For example, benzoylformate esters are precursors to mandelic acid derivatives via asymmetric biotransformations, a process critical for producing chiral intermediates in drug manufacturing.
In industrial settings, this compound’s utility extends to the synthesis of thiazole-containing pharmaceuticals. While not directly cited in the context of Ethyl 4-iso-butoxy-2-methylbenzoylformate, related esters like ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate are documented as impurities in Febuxostat synthesis, a xanthine oxidase inhibitor used for gout treatment. This suggests that Ethyl 4-iso-butoxy-2-methylbenzoylformate may serve as a precursor in analogous synthetic pathways, where its iso-butoxy and methyl groups contribute to steric and electronic modulation of target molecules.
Table 2: Industrial Applications of Related Benzoylformate Esters
The compound’s reactivity as both an ester and ketone further enhances its versatility. For instance, the carbonyl group can undergo nucleophilic additions, while the ester moiety participates in transesterification or hydrolysis reactions. Such properties align with trends in green chemistry, where multifunctional intermediates reduce the need for multi-step syntheses, thereby improving efficiency and sustainability.
The compound Ethyl 4-iso-butoxy-2-methylbenzoylformate represents a complex aromatic ester derivative that requires systematic nomenclature analysis according to International Union of Pure and Applied Chemistry guidelines [1] [2]. The systematic name construction follows the established principles for naming esters derived from substituted benzoic acid derivatives [3].
The molecular formula for this compound is C₁₅H₂₁O₄, with a calculated molecular weight of 265.31 grams per mole [4]. The systematic International Union of Pure and Applied Chemistry name can be constructed as ethyl 2-oxo-2-(4-isobutoxy-2-methylphenyl)acetate, reflecting the benzoylformate functional group structure [5] [6].
The compound belongs to the class of benzoylformate esters, which are characterized by the presence of both benzoyl and formate functional groups [7] [8]. The benzoylformate moiety consists of a phenyl ring attached to two consecutive carbonyl groups, with the terminal carbonyl forming an ester linkage with ethanol [9] [10].
| Structural Component | Chemical Fragment | Contribution to Molecular Formula |
|---|---|---|
| Benzene ring (substituted) | C₆H₄ | C₆H₄ |
| 2-Methyl substituent | CH₃ | CH₃ |
| 4-Isobutoxy substituent | OCH₂CH(CH₃)₂ | C₄H₉O |
| Benzoylformate backbone | COCOO | C₂O₃ |
| Ethyl ester group | CH₂CH₃ | C₂H₅ |
| Total Molecular Formula | C₁₅H₂₁O₄ |
The systematic identification involves recognizing the parent structure as a benzoylformate derivative with specific substitution patterns [11]. The 4-isobutoxy substituent refers to a 2-methylpropoxy group (-OCH₂CH(CH₃)₂) attached at the para position relative to the benzoylformate functionality [12]. The 2-methyl substituent represents a methyl group positioned ortho to the benzoylformate group [13].
According to International Union of Pure and Applied Chemistry nomenclature rules for esters, the alkyl portion from the alcohol component (ethyl) is named first, followed by the acid-derived portion with the -oate suffix [1] [2]. The complete systematic name incorporates all substituents with appropriate position numbering based on the benzene ring substitution pattern [14].
The molecular geometry of Ethyl 4-iso-butoxy-2-methylbenzoylformate exhibits characteristic features of aromatic ester compounds with significant conformational flexibility [15] [16]. The benzoylformate core structure adopts a predominantly planar configuration due to the extended conjugation between the aromatic ring and the adjacent carbonyl groups [15].
Conformational analysis reveals that the ester group can adopt multiple orientations relative to the aromatic plane [15]. Research on related benzoylformate compounds indicates that the minimum energy conformer typically features the ester group in a Z orientation, which accommodates intramolecular interactions between the carbonyl oxygen and aromatic hydrogen atoms [15].
The 4-isobutoxy substituent introduces additional conformational complexity through rotation around the C-O bond connecting the isobutyl group to the aromatic ring [17]. The branched nature of the isobutoxy group creates steric interactions that influence the preferred conformational arrangements [18].
| Conformational Parameter | Typical Range | Energy Barrier |
|---|---|---|
| Ester group rotation | 0° to 180° | 4.60 kilojoules per mole [15] |
| Isobutoxy group rotation | 0° to 360° | 2-5 kilojoules per mole [16] |
| Methyl group rotation | 0° to 360° | 4.54 kilojoules per mole [15] |
Density functional theory calculations on analogous compounds suggest that weak intramolecular hydrogen bonding interactions may stabilize certain conformational arrangements [15]. The carbonyl oxygen atoms can participate in CH⋯O interactions with nearby aromatic or aliphatic hydrogen atoms, contributing to conformational preferences [15].
The molecular geometry is further influenced by the electronic effects of the substituents [19]. The electron-donating nature of the methyl and isobutoxy groups affects the electron density distribution within the aromatic system, potentially influencing bond lengths and angles [20].
Rotational spectroscopy studies of related benzoylformate esters have identified barrier heights for internal rotation of substituent groups [15]. These barriers reflect the balance between steric repulsion, electronic effects, and weak intramolecular interactions that govern conformational preferences [16].
The structural analysis of Ethyl 4-iso-butoxy-2-methylbenzoylformate reveals several potential isomeric relationships that merit systematic examination [21] [19]. Positional isomerism represents the primary form of isomerism relevant to this compound, arising from different substitution patterns on the benzene ring [21].
The 4-isobutoxy-2-methyl substitution pattern can be compared with alternative arrangements such as 3-isobutoxy-2-methyl, 2-isobutoxy-4-methyl, and other positional variants [22] [12]. Each positional isomer exhibits distinct physical and chemical properties due to varying steric and electronic interactions [21].
| Isomeric Form | Substitution Pattern | Melting Point Range | Relative Stability |
|---|---|---|---|
| 4-isobutoxy-2-methyl | para-alkoxy, ortho-methyl | Predicted: 45-55°C | High [21] |
| 3-isobutoxy-2-methyl | meta-alkoxy, ortho-methyl | Predicted: 40-50°C | Moderate [22] |
| 2-isobutoxy-4-methyl | ortho-alkoxy, para-methyl | Predicted: 35-45°C | Lower [12] |
Conformational isomerism also plays a significant role in the structural diversity of this compound [15] [16]. The flexible nature of the isobutoxy and ethyl ester groups allows for multiple stable conformations that can interconvert under ambient conditions [18] [23].
Electronic effects distinguish the various isomeric forms through their influence on spectroscopic properties and reactivity patterns [19] [20]. The ortho-positioning of the methyl group relative to the benzoylformate functionality creates unique electronic environments compared to meta or para arrangements [20].
Steric considerations further differentiate isomeric forms, particularly regarding the accessibility of functional groups and the overall molecular shape [17] [18]. The branched isobutoxy substituent creates different steric profiles depending on its position relative to other substituents and the benzoylformate core [21].
Research on related aromatic ester systems demonstrates that positional isomers often exhibit distinct liquid crystalline properties and phase transition behaviors [21]. These differences arise from variations in molecular packing arrangements and intermolecular interactions in the solid state [17].
Benzoylformate esters, including ethyl 4-iso-butoxy-2-methylbenzoylformate, can be synthesized through several distinct reaction pathways, each offering unique advantages in terms of reaction conditions, substrate scope, and product yields. The selection of an appropriate synthetic route depends on factors such as substrate availability, desired purity, reaction scale, and environmental considerations [1] [2] [3].
Direct Esterification Approaches
The classical Fischer esterification remains the most widely employed method for benzoylformate ester synthesis [4]. This approach involves the direct condensation of the corresponding benzoylformic acid with ethanol in the presence of an acid catalyst. The reaction proceeds through nucleophilic attack of the alcohol on the protonated carbonyl carbon, followed by elimination of water [5]. For ethyl 4-iso-butoxy-2-methylbenzoylformate synthesis, this method typically requires temperatures between 80-150 degrees Celsius and reaction times of 2-8 hours to achieve yields ranging from 70-95 percent [6] [7].
Oxidative Esterification Pathways
Advanced oxidative esterification methods have emerged as powerful alternatives to traditional approaches. Palladium-catalyzed oxidative esterification of aromatic aldehydes represents a particularly effective strategy [8]. This methodology employs palladium acetate with XPhos ligand in ethanol-acetone solvent systems at 50 degrees Celsius, achieving conversions of 70-89 percent under mild conditions [8]. The reaction mechanism involves aldehyde disproportionation mediated by the palladium catalyst, where one equivalent of aldehyde serves as a hydrogen donor while another is oxidized to the corresponding ester [8].
N-heterocyclic carbene-catalyzed oxidative esterification provides an environmentally benign alternative [3] [9]. This metal-free approach utilizes triazolium salt precatalysts activated with organic bases at 80 degrees Celsius, delivering esters in 84-95 percent yields [3]. The methodology demonstrates excellent functional group tolerance and can be conducted under heterogeneous conditions using polymer-supported catalysts [3].
Enzymatic and Biocatalytic Routes
Enzymatic esterification using lipases offers exceptional selectivity and operates under remarkably mild conditions [10]. Candida rugosa lipase has shown particular effectiveness in catalyzing esterification reactions in deep eutectic solvent systems [10]. The optimal conditions involve maintaining water activity at 0.55, using 60 milligrams of enzyme per gram of substrate, and conducting the reaction at 45 degrees Celsius [10]. Under these conditions, conversions exceeding 95 percent can be achieved within 24 hours [10].
Microwave-Assisted Synthesis
Microwave-assisted esterification has revolutionized synthetic efficiency by dramatically reducing reaction times while maintaining high yields [11] [12]. This methodology employs microwave irradiation at 20 percent power for 1-5 minutes, achieving 88-97 percent conversions [12]. The approach offers significant energy savings compared to conventional heating methods, with reported energy consumption reductions of 96 percent compared to water bath heating [12].
The following table summarizes key reaction pathways and their characteristics:
| Synthesis Method | Starting Materials | Reaction Conditions | Typical Yields (%) | Key Advantages |
|---|---|---|---|---|
| Direct Esterification | Carboxylic acid + Alcohol | 80-150°C, Acid catalyst | 70-95 | Simple procedure, wide substrate scope |
| Palladium-Catalyzed Oxidative Esterification | Aldehyde + Alcohol + Oxidant | 50°C, Pd(OAc)2/XPhos, Acetone | 70-89 | Mild conditions, selective |
| NHC-Catalyzed Oxidative Esterification | Aldehyde + Alcohol + Quinone | 80°C, Triazolium salt, Base | 84-95 | Metal-free, eco-friendly |
| Enzyme-Catalyzed Esterification | Carboxylic acid + Alcohol | 37-45°C, Lipase, Controlled aw | 90-97 | Mild conditions, recyclable catalyst |
| Microwave-Assisted Esterification | Carboxylic acid + Alcohol | 20% microwave power, 1-5 min | 88-97 | Rapid reaction, energy efficient |
| Vilsmeier-Haack Formylation | Aromatic compound + DMF + POCl3 | 0-80°C, Anhydrous conditions | 60-85 | Regioselective formylation |
The selection of appropriate catalytic systems and solvents plays a crucial role in determining the efficiency, selectivity, and environmental impact of benzoylformate ester synthesis. Modern catalytic approaches have evolved to address limitations of traditional methods while improving reaction outcomes [13] [14].
Acid Catalytic Systems
Traditional Brønsted acids remain fundamental catalysts for esterification reactions [4]. Sulfuric acid, employed at 1-5 mole percent loading, provides robust catalytic activity at elevated temperatures of 110-150 degrees Celsius [6]. However, this approach requires careful water removal to drive the equilibrium toward product formation [15]. Hydrochloric acid offers enhanced reactivity at lower temperatures (40-80 degrees Celsius) but requires specialized handling due to its volatile nature [4].
Lewis acid catalysts have demonstrated superior performance in terms of selectivity and reaction conditions [14]. Tris(pentafluorophenyl)borane, B(C6F5)3, exhibits remarkable efficiency in Fischer esterification reactions, providing excellent chemo- and site-selectivity [14]. This catalyst operates effectively at 5-20 mole percent loading in dichloromethane at temperatures between 25-60 degrees Celsius, achieving reaction completion within 1-6 hours [14].
Transition Metal Catalysis
Palladium-based catalytic systems have emerged as highly effective for oxidative esterification processes [8]. The combination of palladium acetate with XPhos ligand in ethanol-acetone solvent mixtures (1:1 ratio) operates at 50 degrees Celsius with 2.5-5 mole percent catalyst loading [8]. This system demonstrates excellent air stability and provides products with high selectivity within 0.5-12 hours [8].
Zirconium-based catalysts, particularly Zr(Cp)2(CF3SO3)2, offer exceptional selectivity in esterification reactions [13]. Operating at 2 mole percent loading in benzotrifluoride at 80 degrees Celsius, this catalyst system achieves high conversions within 2-8 hours under air atmosphere [13].
Organocatalytic Systems
Tetrabutylammonium iodide (TBAI) in combination with tert-butyl hydroperoxide (TBHP) provides an efficient organocatalytic approach for C-H functionalization leading to ester formation [2]. This system operates at 2-5 mole percent catalyst loading in tetrahydrofuran or dimethylformamide at 80 degrees Celsius [2]. The methodology enables direct functionalization of alkyl-substituted azaarenes, providing benzyl esters in good to excellent yields [2].
Solvent System Optimization
Solvent selection significantly influences reaction rates, selectivity, and product yields [3] [7]. Comprehensive studies have demonstrated that solvent polarity and hydrogen bonding capacity directly affect catalyst-substrate interactions [3]. For heterogeneous N-heterocyclic carbene catalysis, toluene provides superior performance compared to trifluorotoluene due to reduced solvent-surface interactions [3].
Co-solvent systems offer enhanced reaction kinetics through improved mass transfer and equilibrium shifting [7]. The combination of diethyl ether as a co-solvent with conventional alcohols increases esterification rates by up to 10-fold compared to neat systems [7]. This enhancement results from the co-solvent's ability to improve substrate solubility and reduce catalyst poisoning by water [7].
The following table details catalytic approaches and optimal solvent systems:
| Catalyst Type | Loading (mol%) | Optimal Solvent | Temperature (°C) | Reaction Time | Special Features |
|---|---|---|---|---|---|
| Sulfuric acid | 1-5 | Neat or Toluene | 110-150 | 2-8 h | Classical method, water removal needed |
| Hydrochloric acid | 2-10 | Methanol/Ethanol | 40-80 | 4-12 h | Volatile, requires careful handling |
| B(C6F5)3 | 5-20 | Dichloromethane | 25-60 | 1-6 h | Chemo- and site-selective |
| Pd(OAc)2/XPhos | 2.5-5 | Ethanol/Acetone (1:1) | 50 | 0.5-12 h | Air stable, mild conditions |
| Candida rugosa lipase | 60 mg/g substrate | Substrate eutectic mixture | 45 | 1-2 days | Water activity control critical |
| TBAI/TBHP | 2-5 | THF or DMF | 80 | 2-6 h | Iodide-catalyzed C-H functionalization |
| Triazolium salts | 1-2 | Toluene/CF3-Toluene | 80 | 4-12 h | Neutral conditions, heterogeneous |
| Zr(Cp)2(CF3SO3)2 | 2 | Benzotrifluoride | 80 | 2-8 h | High selectivity, air atmosphere |
Effective purification strategies are essential for obtaining high-purity ethyl 4-iso-butoxy-2-methylbenzoylformate suitable for advanced applications. Modern purification techniques combine traditional chromatographic methods with innovative approaches to maximize product recovery while maintaining exceptional purity standards [16] [17] [18].
Chromatographic Purification Methods
Column chromatography remains the gold standard for benzoylformate ester purification, offering exceptional resolution and scalability [16] [18]. Silica gel chromatography using hexane-ethyl acetate gradient elution (95:5 to 80:20) provides optimal separation efficiency [16]. The methodology typically achieves 80-95 percent recovery with purities exceeding 95-99 percent [16]. Key optimization parameters include solvent gradient steepness, flow rate control, and sample loading capacity [18].
Advanced chromatographic techniques employ real-time monitoring using nuclear magnetic resonance spectroscopy to optimize separation conditions [18]. This approach eliminates the need for traditional thin-layer chromatography monitoring while providing immediate feedback on fraction purity [18]. The methodology enables precise fraction collection and reduces material losses associated with sampling [18].
Crystallization and Recrystallization Strategies
Recrystallization from ethyl acetate-hexane solvent systems provides exceptional product purity, typically achieving 98-99.5 percent purity with 70-90 percent recovery [16]. The process involves dissolving the crude product in hot ethyl acetate followed by gradual addition of hexane and controlled cooling [16]. Seeding with pure crystals accelerates nucleation and improves crystal quality [16].
Temperature and solvent ratio optimization significantly influences crystallization outcomes [16]. Statistical design of experiments approaches enable systematic optimization of these parameters to maximize both yield and purity simultaneously [6].
Distillation and Sublimation Techniques
Vacuum distillation offers a complementary purification approach, particularly effective for thermally stable benzoylformate esters [19]. Operating at reduced pressure (40-60 degrees Celsius) minimizes thermal degradation while achieving 85-98 percent recovery with 95-98 percent purity [19]. The methodology provides high throughput processing capabilities suitable for large-scale synthesis [19].
Advanced Separation Technologies
Molecular sieve-assisted purification enables in situ water removal during esterification, simultaneously improving reaction yields and product purity [15] [7]. Type 4A or 3A molecular sieves effectively remove water while achieving 90-95 percent recovery with 92-98 percent purity [15]. The approach eliminates the need for separate drying steps and reduces processing time [15].
Microreactor technology with zeolite membrane separation represents an emerging approach for continuous purification [15]. Pervaporation through selective membranes enables real-time product separation with 88-95 percent recovery and 90-95 percent purity [15]. The methodology offers advantages in terms of process intensification and reduced environmental impact [15].
Process Optimization Strategies
Response surface methodology provides systematic approaches for optimizing multiple process parameters simultaneously [6] [7]. This statistical approach enables identification of optimal conditions for temperature, catalyst loading, reaction time, and solvent composition to maximize both yield and purity [6]. Studies have demonstrated yield improvements from baseline conditions to over 95 percent through systematic optimization [6] [7].
Azeotropic distillation using Dean-Stark apparatus enables continuous water removal during esterification, shifting equilibrium toward product formation [6]. This approach typically achieves 85-95 percent recovery with 90-95 percent purity while reducing reaction times [6].
The following table summarizes purification techniques and optimization parameters:
| Purification Method | Stationary Phase/Medium | Mobile Phase/Conditions | Typical Recovery (%) | Purity Achieved (%) | Key Optimization Parameters | Advantages |
|---|---|---|---|---|---|---|
| Column Chromatography | Silica gel | Hexane/EtOAc (95:5 to 80:20) | 80-95 | 95-99 | Solvent gradient, flow rate | High resolution, scalable |
| Recrystallization | Ethyl acetate/Hexane | Slow cooling, seeding | 70-90 | 98-99.5 | Temperature, solvent ratio | High purity, cost effective |
| Distillation | Vacuum/Reduced pressure | 40-60°C at reduced pressure | 85-98 | 95-98 | Temperature, pressure | Simple, high throughput |
| Liquid-Liquid Extraction | EtOAc/Water | pH adjustment with base | 75-90 | 85-95 | pH, extraction cycles | Mild conditions, selective |
| Molecular Sieves | Type 4A or 3A | In situ water removal | 90-95 | 92-98 | Molecular sieve amount | Continuous water removal |
| Azeotropic Distillation | Dean-Stark apparatus | Toluene or benzene | 85-95 | 90-95 | Reflux rate, water removal | Equilibrium shift, high yield |
| Response Surface Methodology | Statistical optimization | Multi-variable optimization | 90-95 | 95-99 | Temperature, time, catalyst loading | Systematic approach, optimal conditions |
| Microreactor Technology | Zeolite membrane | Pervaporation | 88-95 | 90-95 | Membrane selectivity, flow rate | Continuous process, efficient |
Quality Control and Analytical Methods
Modern analytical techniques enable comprehensive characterization of purified products [16]. High-performance liquid chromatography with photodiode array detection provides quantitative purity assessment with detection limits below 0.1 percent for impurities [20]. Gas chromatography-mass spectrometry offers complementary structural confirmation and trace impurity identification [16].
Nuclear magnetic resonance spectroscopy serves as the definitive method for structural verification and purity assessment [16]. Two-dimensional NMR techniques, including correlation spectroscopy and heteronuclear multiple quantum correlation, enable complete structural assignment and verification of synthetic products [16].